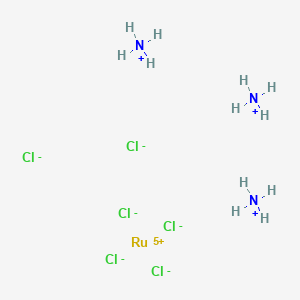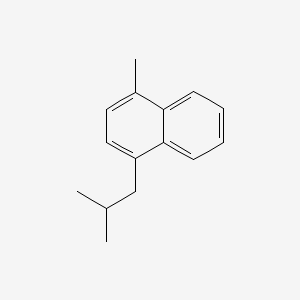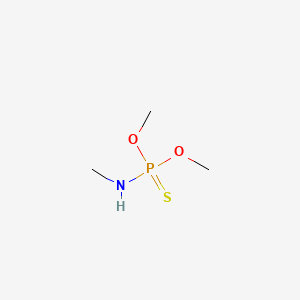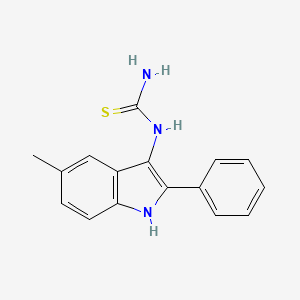
(5-Methyl-2-phenyl-1H-indol-3-yl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Methyl-2-phenyl-1H-indol-3-yl)thiourea is a chemical compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methyl-2-phenyl-1H-indol-3-yl)thiourea typically involves the reaction of 5-methyl-2-phenyl-1H-indole-3-carboxaldehyde with thiourea. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
The process may be optimized for higher yields and purity, and may involve continuous flow reactors and automated systems to ensure consistency and efficiency .
化学反応の分析
Types of Reactions
(5-Methyl-2-phenyl-1H-indol-3-yl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives .
科学的研究の応用
(5-Methyl-2-phenyl-1H-indol-3-yl)thiourea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
作用機序
The mechanism of action of (5-Methyl-2-phenyl-1H-indol-3-yl)thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and targets involved are still under investigation .
類似化合物との比較
Similar Compounds
- (5-Methyl-2-phenyl-1H-indol-3-yl)acetic acid
- (5-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid
- (5-Fluoro-2-methyl-1H-inden-3-yl)acetic acid
Uniqueness
(5-Methyl-2-phenyl-1H-indol-3-yl)thiourea is unique due to its thiourea group, which imparts distinct chemical and biological properties. This group allows the compound to participate in specific reactions and interactions that similar compounds without the thiourea group cannot .
特性
CAS番号 |
126193-44-0 |
|---|---|
分子式 |
C16H15N3S |
分子量 |
281.4 g/mol |
IUPAC名 |
(5-methyl-2-phenyl-1H-indol-3-yl)thiourea |
InChI |
InChI=1S/C16H15N3S/c1-10-7-8-13-12(9-10)15(19-16(17)20)14(18-13)11-5-3-2-4-6-11/h2-9,18H,1H3,(H3,17,19,20) |
InChIキー |
QWQSKYYRVFLURC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)NC(=C2NC(=S)N)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



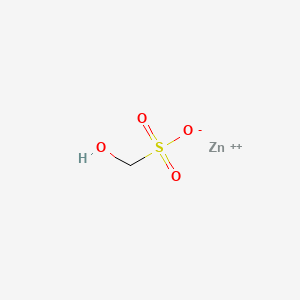
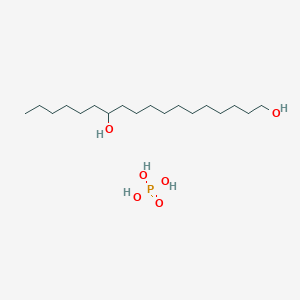
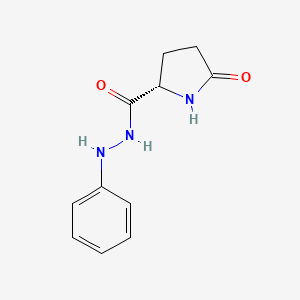


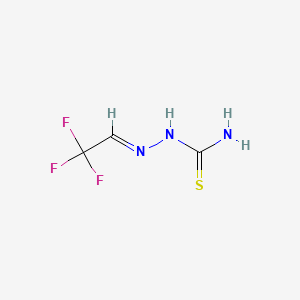
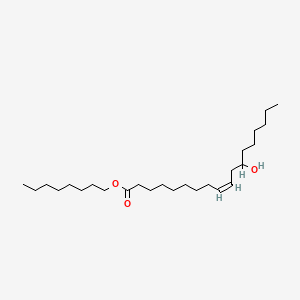
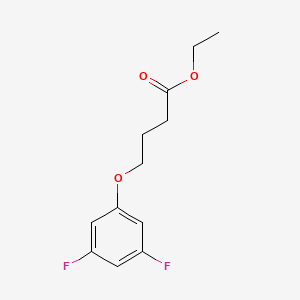

![Methylbenzo[b]naphtho[2,3-d]furan](/img/structure/B12642947.png)
